Antitumor Activity: Niobocene Dichloride Achieves 100% Cure Rate in Ehrlich Ascites Tumor Model, Whereas Tungstocene Dichloride Shows Only Sporadic Inhibition
In a direct head-to-head in vivo study, niobocene dichloride (NDC, (C5H5)2NbCl2) administered to CF1 mice bearing Ehrlich ascites tumor at doses of 20 and 25 mg/kg resulted in 100% cures, whereas the analogous tungsten complex (C5H5)2WCl2 (WDC) produced only sporadic tumor inhibition [1]. NDC exhibited an LD50 of 35 mg/kg, indicating a narrow but measurable therapeutic window [1]. This marked difference in potency contrasts sharply with the conventional assumption that group 4–6 metallocene dichlorides are biologically interchangeable.
| Evidence Dimension | In vivo antitumor efficacy (cure rate) |
|---|---|
| Target Compound Data | (C5H5)2NbCl2: 100% cure rate at 20 and 25 mg/kg; LD50 = 35 mg/kg |
| Comparator Or Baseline | (C5H5)2WCl2: sporadic tumor inhibition only |
| Quantified Difference | Complete cure vs. sporadic/non-curative effect |
| Conditions | Ehrlich ascites tumor model in female CF1 mice, intraperitoneal administration |
Why This Matters
For researchers developing metal-based anticancer agents, this dramatic efficacy gap establishes niobocene dichloride as the only member of the group 4–6 metallocene dichloride series delivering curative outcomes in this widely used preclinical model.
- [1] Köpf-Maier, P.; Leitner, M.; Köpf, H. Tumor inhibition by metallocenes: Antitumor activity of niobocene and tungstocene dichlorides. J. Inorg. Nucl. Chem. 1980, 42, 1789–1791. DOI: 10.1016/0022-1902(80)80166-7. View Source
